![molecular formula C23H26N2O B2964381 N-[2-(1H-吲哚-3-基)乙基]-3-(4-异丁基苯基)丙烯酰胺 CAS No. 329778-67-8](/img/structure/B2964381.png)

N-[2-(1H-吲哚-3-基)乙基]-3-(4-异丁基苯基)丙烯酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

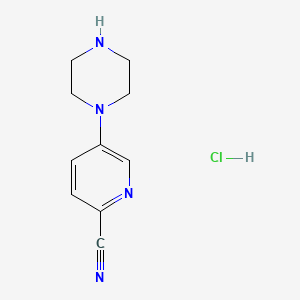

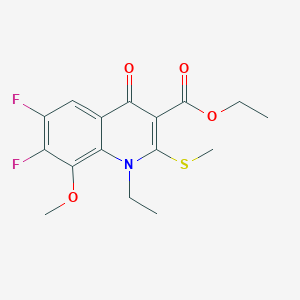

“N-[2-(1H-indol-3-yl)ethyl]-3-(4-isobutylphenyl)acrylamide” is a compound that was prepared by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) ( 1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .

Synthesis Analysis

The compound was synthesized by adding N, N ′-dicyclohexylcarbodiimide (1 mmol) to a solution of ibuprofen (1 mmol) in CH 2 Cl 2. The reaction mixture was stirred at room temperature for 10 min .Molecular Structure Analysis

The molecular structure of the compound was determined by various methods including 1 H-NMR and 13 C-NMR, UV, IR, and mass spectral data . The linear formula of the compound is C13H14N2O .Chemical Reactions Analysis

The chemical reaction involved in the synthesis of the compound involves the reaction of tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This reaction results in the formation of an amide bond .Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 114–115 °C . The molecular weight of the compound is 214.269 .科学研究应用

热响应性聚合物

一项研究详细介绍了一种新型丙烯酰胺单体的合成,展示了其在制备热响应性均聚物中的应用。这些聚合物表现出可调节的低临界溶液温度(LCST),受分子量、盐浓度和 pH 值的影响,使其与包括智能纺织品、药物输送系统和环境传感技术在内的广泛应用相关 (Jiang 等人,2014)。

蛋白质结构分析

丙烯酰胺已被用作蛋白质中色氨酸荧光的有效猝灭剂,提供了一种定量确定色氨酸残基暴露的方法。这种方法有助于了解蛋白质结构、构象变化以及与其他分子的相互作用,为蛋白质功能和动力学提供了宝贵的见解 (Eftink 和 Ghiron,1976)。

药物输送研究

聚(N-异丙基丙烯酰胺)是一种热响应性聚合物,在药物输送应用中得到了广泛的研究。它的特性允许对药物进行受控释放以响应温度变化,突出了其在创建更有效和更有针对性的药物输送机制方面的潜力 (Convertine 等人,2004)。

生物工程应用

聚(N-异丙基丙烯酰胺)也已应用于生物工程,特别是在用于无损释放生物细胞和蛋白质的基质的开发中。这一应用对于推进组织工程、再生医学和基于细胞的疗法至关重要,因为它能够以更符合生理的方式操作和培养细胞 (Cooperstein 和 Canavan,2010)。

作用机制

Target of Action

The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4). These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction .

Mode of Action

This compound acts as a selective dual inhibitor of PDE3 and PDE4. By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentrations. This results in the amplification of the signals mediated by these cyclic nucleotides, which can lead to various physiological effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinases, which can phosphorylate various target proteins, leading to changes in their activity. This can affect a wide range of cellular processes, including inflammation and bronchodilation .

Result of Action

The inhibition of PDE3 and PDE4 by this compound leads to bronchodilation and non-steroidal anti-inflammatory effects. This makes it a potential therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD), where both bronchodilation and anti-inflammatory effects can be beneficial .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the presence of other drugs, the physiological state of the patient, and genetic factors.

属性

IUPAC Name |

(E)-N-[2-(1H-indol-3-yl)ethyl]-3-[4-(2-methylpropyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-17(2)15-19-9-7-18(8-10-19)11-12-23(26)24-14-13-20-16-25-22-6-4-3-5-21(20)22/h3-12,16-17,25H,13-15H2,1-2H3,(H,24,26)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZZLTPBKFGVDEM-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C=CC(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[4-(3-Oxo-5,6,7,8-tetrahydrocinnolin-2-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2964299.png)

![7-azepan-1-yl-1-butyl-3-[(3,5-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2964301.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2964306.png)

![2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2964307.png)

![3-(2,4-dimethoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2964313.png)